molecular formula C30H38 B12549701 1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143544-08-5

1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene

Cat. No.: B12549701
CAS No.: 143544-08-5
M. Wt: 398.6 g/mol
InChI Key: ATMKKFCHHSTAKM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene can undergo various types of chemical reactions, including:

Scientific Research Applications

1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene involves its interaction with molecular targets through π-π stacking and van der Waals forces. These interactions are crucial in the formation of supramolecular structures and the stabilization of nanomaterials. The compound’s conjugated system allows it to participate in electron transfer processes, making it valuable in electronic applications .

Comparison with Similar Compounds

Similar compounds to 1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene include other diynes and polyynes, such as:

    1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but lacks the hexyl and octyl substituents, which can affect its solubility and reactivity.

    4,4’-(Buta-1,3-diyn-1-yl)diphenylamine:

This compound stands out due to its specific substituents, which can enhance its solubility in organic solvents and its ability to form stable nanostructures.

Properties

CAS No.

143544-08-5

Molecular Formula

C30H38

Molecular Weight

398.6 g/mol

IUPAC Name

1-hexyl-4-[4-(4-octylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C30H38/c1-3-5-7-9-10-12-16-28-21-25-30(26-22-28)18-14-13-17-29-23-19-27(20-24-29)15-11-8-6-4-2/h19-26H,3-12,15-16H2,1-2H3

InChI Key

ATMKKFCHHSTAKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CCCCCC

Origin of Product

United States

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